Methyl 8-oxooctanoate
Description
Methyl 8-oxooctanoate (C₉H₁₆O₃, MW 172.22 g/mol, CAS 4316-48-7) is a methyl ester featuring a ketone group at the 8th carbon. It is naturally occurring in plant extracts, such as Centaurea bruguieriana chloroform extract (17.6% abundance) and Juniperus phoenicea (15.61% abundance) , and is also formed during lipid oxidation in frying oils and model systems of methyl oleate . Its structure enables diverse applications, including use as a synthetic intermediate in fragrance production and as a precursor for bioactive derivatives in pharmaceuticals .
Properties
IUPAC Name |
methyl 8-oxooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAXGLYKECRETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336626 | |
| Record name | Methyl 8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-92-2 | |
| Record name | Methyl 8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-oxooctanoate can be synthesized through the esterification of 8-oxooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 8-oxooctanoic acid.
Reduction: 8-hydroxyoctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 8-oxooctanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ketone group can undergo enzymatic reduction or oxidation, leading to the formation of various metabolites that participate in cellular processes .
Comparison with Similar Compounds
Oxidized Fatty Acid Methyl Esters
These compounds share ester and ketone functionalities but differ in chain length or ketone position. Key examples include:
Key Findings :
- Stability and Reactivity: this compound is more stable than aldehydic counterparts (e.g., hexanal) but less stable than hydroxy derivatives (e.g., methyl 8-hydroxyoctanoate) due to the ketone group’s susceptibility to further oxidation .
- Analytical Behavior: In GC-MS, this compound elutes earlier than longer-chain analogs (e.g., methyl 10-oxodecanoate) due to its shorter carbon chain .
Aminophenol-Modified Derivatives
Addition of aminophenol groups enhances bioactivity but complicates synthesis:
Key Findings :
Pharmaceutical Hybrid Compounds
This compound serves as a linker in hybrid molecules targeting dual pathways:
Key Findings :
- Mechanistic Role: The ketone group in this compound facilitates conjugation with aromatic amines, enhancing target binding .
- Efficacy: Compound 8E shows potent activity (IC₅₀ < 1 µM) against non-small cell lung cancer cells .
Key Findings :
- Versatility: The ketone group allows for diverse transformations, including reductions (e.g., NaBH₄/I₂ to generate amino derivatives) .
Biological Activity
Methyl 8-oxooctanoate, a derivative of octanoic acid, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : CHO
- CAS Number : 3884-92-2
- Molecular Weight : 172.23 g/mol
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown its effectiveness in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The compound was found to induce apoptosis in these cell lines, as evidenced by increased levels of caspase-3 activity and morphological changes consistent with programmed cell death .
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential use as a natural preservative in food products or as a therapeutic agent in treating infections.
Study on Anticancer Mechanisms
Another study focused on the mechanisms underlying the anticancer effects of this compound. Researchers observed that treatment with the compound led to cell cycle arrest at the G1 phase in HeLa cells, along with upregulation of p21WAF1, a cyclin-dependent kinase inhibitor. This indicates that this compound may exert its anticancer effects through modulation of cell cycle regulators .
Q & A
Q. Advanced
- Stability controls : Incubate the compound with antioxidants (e.g., BHT) to suppress autoxidation during cell assays .
- Dose-response profiling : Use nanomolar to micromolar ranges to assess cytotoxicity or signaling effects, as seen in retinoid analog studies .
- Pathway mapping : Combine RNA-seq with lipidomics to identify downstream targets (e.g., PPARγ activation) .
How is this compound handled in food chemistry studies to ensure reproducibility?
Q. Advanced
- Sample preparation : Extract lipids via Folch method (chloroform/methanol) to minimize artifact formation .
- Authentication : Compare retention times and spectra with synthetic standards in multiple chromatographic systems (e.g., GC-MS and LC-MS/MS) .
- Data reporting : Adhere to Beilstein Journal guidelines, including detailed experimental sections and depositing raw spectra in repositories .
What role does this compound play in natural product chemistry?
Basic
It occurs as a minor constituent in plants (e.g., Centaurea bruguieriana) and food systems (e.g., roasted peanuts) . Its presence often signals oxidative stress in biological samples, serving as a biomarker for lipid peroxidation .
How can researchers address the instability of this compound in long-term studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
